L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

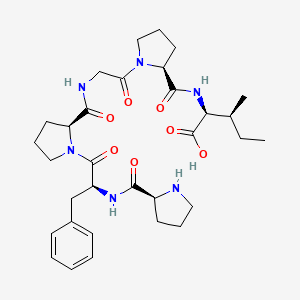

L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- is a useful research compound. Its molecular formula is C34H50N6O9 and its molecular weight is 686.807. The purity is usually 95%.

BenchChem offers high-quality L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-Isoleucine, a branched-chain amino acid (BCAA), is essential for human health and plays a significant role in various biological processes. The compound , L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-, is a complex peptide that incorporates multiple amino acids, including proline and phenylalanine. This article explores the biological activity of this compound, focusing on its effects on metabolism, hormonal responses, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- is C32H46N6O7 with a unique structure that influences its biological functions. The presence of proline contributes to the rigidity of the peptide chain, potentially affecting its interactions with biological receptors and enzymes.

Biological Functions

1. Metabolic Role:

L-Isoleucine is known to play a critical role in energy production and metabolic regulation. It is involved in glucose homeostasis and can influence insulin secretion. A study demonstrated that L-Isoleucine enhances the secretion of glucose-dependent insulinotropic peptide (GIP), which plays a vital role in insulin regulation .

2. Hormonal Effects:

Research has shown that L-Isoleucine can impact hormone levels related to glucose metabolism. In one study, it was found that ingestion of L-Isoleucine prior to carbohydrate intake increased GIP levels more significantly than L-Leucine or placebo treatments . However, it did not significantly affect glucagon-like peptide-1 (GLP-1) levels.

3. Clinical Applications:

Despite its metabolic benefits, clinical trials have shown mixed results regarding the efficacy of L-Isoleucine in therapeutic settings. For instance, a study involving postmenopausal women indicated that L-Isoleucine therapy was ineffective for treating hot flushes compared to placebo . This suggests that while L-Isoleucine has biological activity, its clinical applications may be limited or require further investigation.

Case Studies

Case Study 1: Effects on Hot Flushes

A randomized controlled trial investigated the effects of L-Isoleucine on hot flushes in postmenopausal women. The results indicated no significant difference between the treatment and placebo groups after 12 weeks, suggesting that L-Isoleucine alone does not alleviate this symptom .

Case Study 2: Hormonal Response to Carbohydrate Ingestion

In another study, participants ingested varying doses of L-Isoleucine before an oral glucose tolerance test. The findings revealed an increase in GIP levels associated with L-Isoleucine ingestion but no significant correlation with insulin or glucose concentrations . This highlights the complexity of its role in metabolic pathways.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Nutritional Applications

1.1 Role in Animal Feed

L-Isoleucine is recognized as an essential amino acid in animal nutrition, particularly for non-ruminant species. The compound produced from fermentation using Corynebacterium glutamicum has been evaluated for its safety and efficacy in animal feed. Studies have shown that it does not pose any toxic risks and can effectively supplement diets to enhance growth and health in livestock .

Table 1: Nutritional Benefits of L-Isoleucine in Animal Feed

| Parameter | Details |

|---|---|

| Source | Corynebacterium glutamicum KCCM 80189 |

| Safety | Non-toxic, non-irritant |

| Efficacy | Enhances growth in non-ruminants |

| Usage Recommendation | Supplementation in feed and water |

Clinical Research Applications

2.1 Effects on Hot Flushes

A clinical trial investigated the effects of L-Isoleucine on postmenopausal women experiencing hot flushes. The study found that L-Isoleucine did not significantly reduce the frequency or severity of hot flushes compared to a placebo group. This suggests limited efficacy for this specific application .

Case Study: Clinical Trial on Hot Flushes

- Objective: Assess the impact of L-Isoleucine on hot flushes.

- Participants: 100 postmenopausal women.

- Duration: 12 weeks.

- Results: No significant difference in hot flush scores between treatment and placebo groups.

Biochemical Research Applications

3.1 Metabolic Studies

L-Isoleucine plays a crucial role in metabolic pathways, particularly in glucose metabolism and insulin sensitivity. Research indicates that higher levels of isoleucine are associated with insulin resistance, highlighting its importance in metabolic disorders such as diabetes .

Table 2: Metabolic Effects of Isoleucine

| Effect | Description |

|---|---|

| Insulin Sensitivity | Higher isoleucine levels linked to resistance |

| Dietary Impact | Low isoleucine diets improve insulin sensitivity |

| Associated Disorders | Diabetes, obesity |

Pharmaceutical Applications

4.1 Potential Therapeutic Uses

The unique structure of the compound suggests potential therapeutic applications in drug development. Peptides like L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- can be designed to target specific biological pathways or receptors, making them candidates for novel treatments .

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N6O7/c1-3-20(2)27(32(44)45)36-30(42)25-14-8-16-37(25)26(39)19-34-29(41)24-13-9-17-38(24)31(43)23(18-21-10-5-4-6-11-21)35-28(40)22-12-7-15-33-22/h4-6,10-11,20,22-25,27,33H,3,7-9,12-19H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t20-,22-,23-,24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYFJFOYSPYQE-OWNCGHDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431394 |

Source

|

| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77654-52-5 |

Source

|

| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.